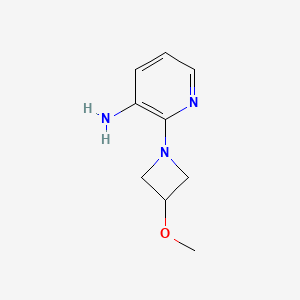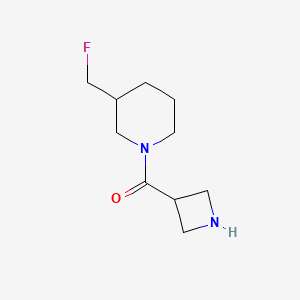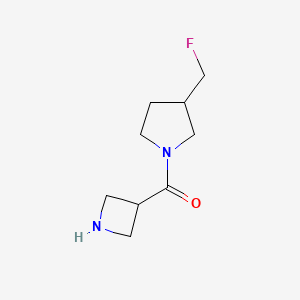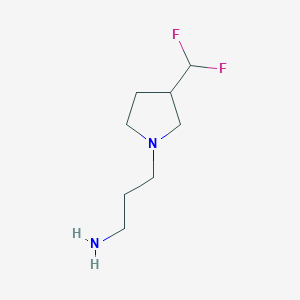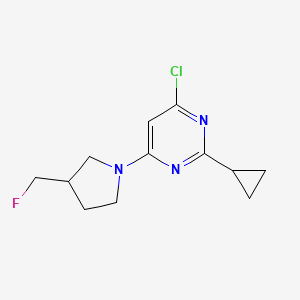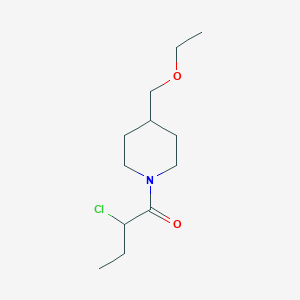
2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol . It is a product intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H22ClNO2 . This indicates that the compound contains 12 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 247.76 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Precursors : This compound and its derivatives serve as precursors in the synthesis of complex molecules. For instance, the development of novel copolymers of styrene involving ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates showcases the utility of piperidine derivatives in creating new polymeric materials with unique properties (Kharas et al., 2016).
Pharmacological Research : Derivatives of piperidine, including those related to the specified compound, have been explored for their pharmacological applications. For example, research into antagonists of the human CCR5 receptor as anti-HIV-1 agents illustrates the potential of these compounds in medicinal chemistry. This includes the study of structure-activity relationships for various piperidine derivatives, indicating their significance in designing drugs targeting specific receptors (Finke et al., 2001).
Chemo-Enzymatic Synthesis : The compound's framework facilitates the chemo-enzymatic synthesis of enantiopure intermediates for potential therapeutic agents, demonstrating the importance of such chemical scaffolds in producing biologically active molecules with high stereochemical purity (Banoth et al., 2012).
Potential Applications in Medicinal Chemistry
Antagonistic Properties : The synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives reveal the exploration of piperidine-based compounds as CCR5 antagonists, highlighting their potential application in developing therapeutics for diseases such as HIV (Cheng De-ju, 2014).
Molecular Modifications : Studies on the modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents indicate the versatility of piperidine derivatives in creating molecules with modified pharmacological profiles, suggesting their broad utility in drug design and development (Shchegol'kov et al., 2013).
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-7-5-10(6-8-14)9-16-4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYORQQIMIFNMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)COCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



